molecular formula C16H8N4O2 B5663737 1,3,10,14-tetrazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione

1,3,10,14-tetrazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione

Cat. No.: B5663737
M. Wt: 288.26 g/mol
InChI Key: NKOPIQVXIJXRIR-UHFFFAOYSA-N
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Description

1,3,10,14-tetrazapentacyclo[117003,1104,9015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,10,14-tetrazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1,3,10,14-tetrazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 1,3,10,14-tetrazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,10,14-tetrazapentacyclo[117003,1104,9015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione is unique due to its specific pentacyclic structure and the presence of multiple nitrogen atoms within the ring system

Properties

IUPAC Name

1,3,10,14-tetrazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-4,6,8,10,13,15,17,19-octaene-2,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O2/c21-13-14-17-9-5-1-3-7-11(9)19(14)16(22)20-12-8-4-2-6-10(12)18-15(13)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOPIQVXIJXRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)N4C5=CC=CC=C5N=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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